3ALPHA-HYDROXY PRAVASTATIN LACTONE
Overview
Description
3ALPHA-HYDROXY PRAVASTATIN LACTONE is a chemical compound with the molecular formula C₂₃H₃₄O₆ and a molecular weight of 406.51. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3ALPHA-HYDROXY PRAVASTATIN LACTONE involves several steps, typically starting with the preparation of the core structure followed by functionalization to introduce the hydroxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Hydrothermal Carbonization: This method involves the use of high temperatures and pressures to convert organic precursors into the desired compound.
Classical Organic Synthesis: Traditional organic synthesis methods, such as the use of protecting groups and selective functionalization, are also employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3ALPHA-HYDROXY PRAVASTATIN LACTONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂), alkylating agents like methyl iodide (CH₃I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydrocarbons .
Scientific Research Applications
3ALPHA-HYDROXY PRAVASTATIN LACTONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3ALPHA-HYDROXY PRAVASTATIN LACTONE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxydopamine: Known for its neurotoxic properties and used in research on Parkinson’s disease.
6-Hydroxynicotinic Acid: Used as a pharmaceutical intermediate and in the synthesis of nitrogen-containing heterocyclic compounds.
Uniqueness
3ALPHA-HYDROXY PRAVASTATIN LACTONE is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(1S,6S,7R,8S)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXABYACWXHFQQ-XAFXHSNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H](C12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901006383 | |
Record name | 6-hydroxyisocompactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85798-96-5 | |
Record name | 6-Hydroxyisocompactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-hydroxyisocompactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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